Superior Staining Homogeneity in Lymphocytes Compared to Lipophilic Dye PKH26
In direct comparisons with the lipophilic dye PKH26, 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) demonstrates superior staining homogeneity across lymphocyte populations, which is a critical factor for accurate flow cytometric analysis [1]. While both dyes can track cell division via fluorescence halving, CFSE's uniform labeling results in narrower fluorescence peaks, allowing for clearer resolution of subsequent generations [1]. This property is also associated with a lower overall cost for experiments, providing a tangible procurement advantage [1].
| Evidence Dimension | Staining Homogeneity and Cost |
|---|---|
| Target Compound Data | Superior homogeneity; lower cost |
| Comparator Or Baseline | PKH26 (lipophilic membrane dye) |
| Quantified Difference | Qualitative superiority noted; cost advantage mentioned but not quantified. |
| Conditions | In vitro labeling of murine and human lymphocytes assessed by flow cytometry. |
Why This Matters
Uniform labeling is essential for minimizing data variance and accurately resolving division peaks, directly impacting the statistical power and reproducibility of proliferation assays, while lower cost improves experimental scalability.
- [1] Parish, C.R., Glidden, M.H., & Quah, B.J. (2009). Fluorescent dyes for lymphocyte migration and proliferation studies. Immunology and Cell Biology, 87(8), 528-535. View Source
